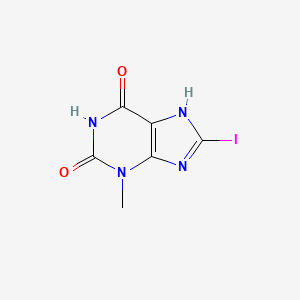
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C6H5IN4O2 and a molecular weight of 292.03 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
The synthesis of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the iodination of 3-methylxanthine. The reaction typically involves the use of iodine (I2) and potassium hydroxide (KOH) in ethanol, followed by refluxing overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: It can be hydrolyzed to form different products depending on the reaction conditions.
Common reagents used in these reactions include sodium ethoxide (NaOEt), ethanol (EtOH), and dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
3-Methylxanthine: A precursor in the synthesis of this compound.
8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another halogenated purine derivative with similar properties.
The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H5IN4O2 |
|---|---|
Poids moléculaire |
292.03 g/mol |
Nom IUPAC |
8-iodo-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H5IN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) |
Clé InChI |
NDCIHQJKZBTATM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)NC(=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)
![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
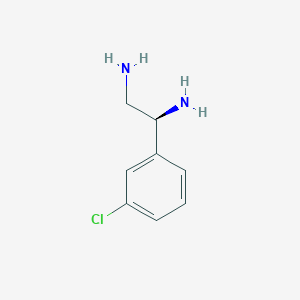


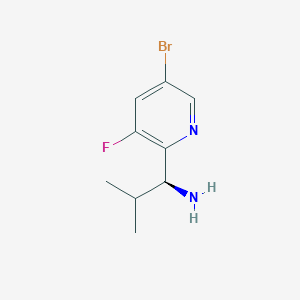
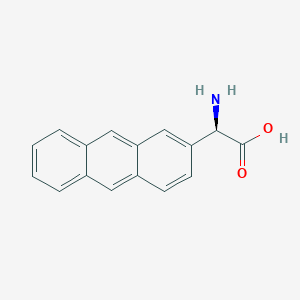
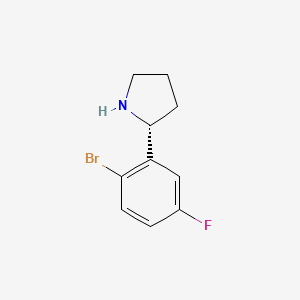
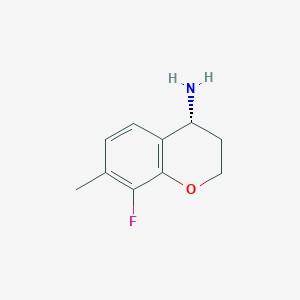
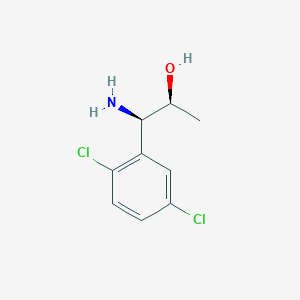
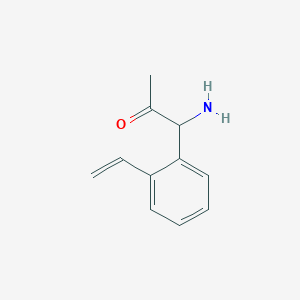
![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)
